

Application Notes and Protocols for Phase 2 Clinical Trials of Frunexian

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Compound of Interest

Compound Name: *Frunexian*

Cat. No.: *B10829284*

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Introduction

Frunexian is a novel, intravenous, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2] By selectively targeting FXIa, **Frunexian** has the potential to provide effective anticoagulation while minimizing the bleeding risks associated with broader-acting anticoagulants.[1] Phase 1 clinical trials have demonstrated that **Frunexian** is well-tolerated and exhibits a predictable dose-proportional anticoagulant effect.[2][3][4] These application notes provide a detailed experimental design for a Phase 2 clinical trial to evaluate the efficacy and safety of **Frunexian** for the prevention of thrombosis in acute care settings, specifically in patients undergoing cardiopulmonary bypass (CPB) during cardiac surgery and in patients with central venous catheters (CVCs).

Mechanism of Action and Signaling Pathway

Frunexian selectively inhibits Factor XIa, a serine protease that plays a critical role in the amplification of the coagulation cascade. FXIa activates Factor IX, which in turn leads to the conversion of prothrombin to thrombin and subsequent fibrin clot formation. By blocking FXIa, **Frunexian** effectively dampens the propagation of the intrinsic pathway of coagulation, which is particularly important in the context of contact activation, such as with medical devices.



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Caption: **Frunexian** inhibits Factor XIa, a critical step in the intrinsic coagulation pathway.

Phase 1 Study Data Summary

Two Phase 1 studies in healthy volunteers have been completed.[2] A randomized, placebo- and positive-controlled, sequential, ascending-dose study in healthy Chinese adult volunteers provides key pharmacokinetic (PK) and pharmacodynamic (PD) data for intravenous **Frunexian** administered as a continuous infusion for 5 days.

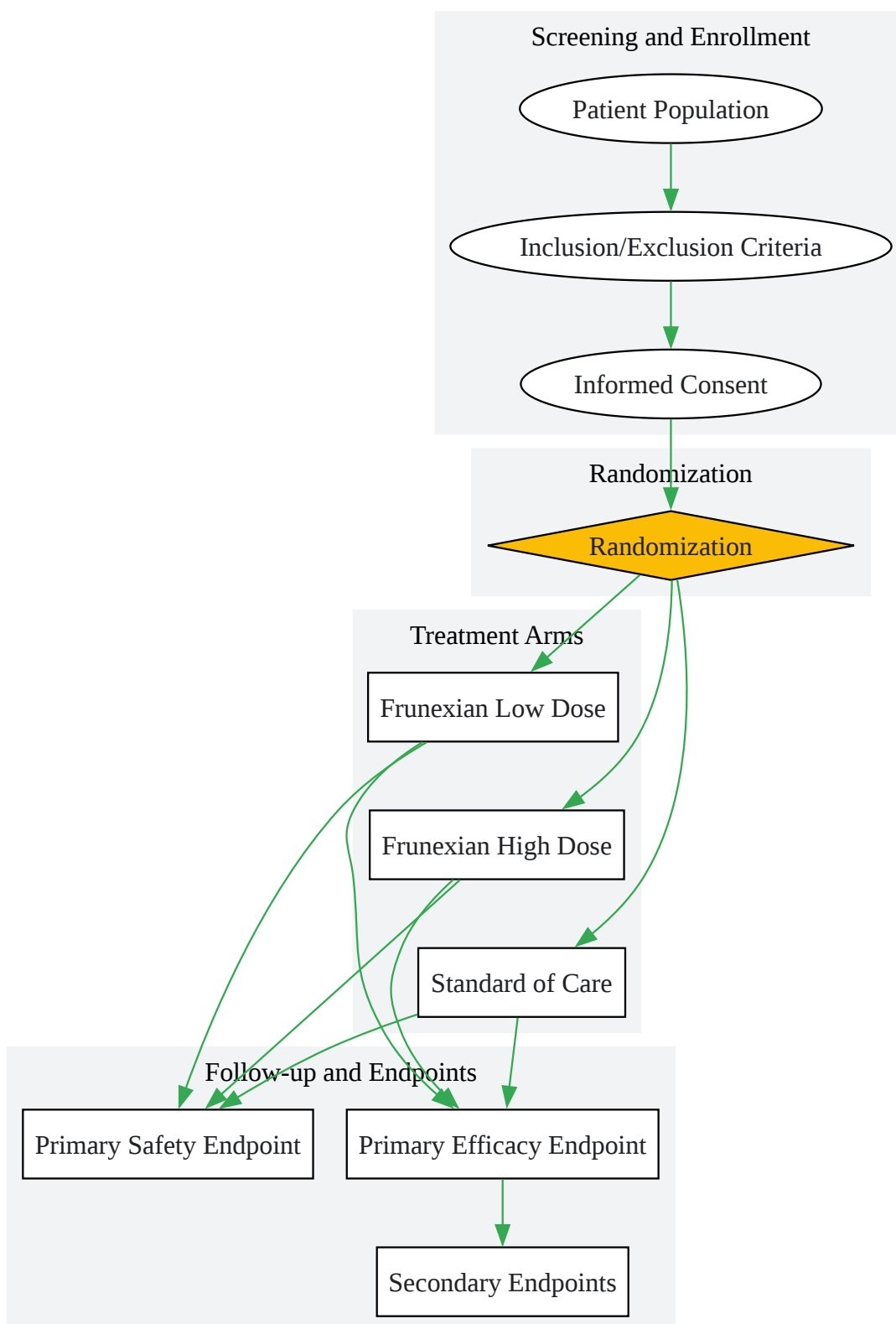
Dose (mg/kg/h)	Mean Maximum aPTT Ratio to Baseline	Mean Maximum Inhibition of FXIa	Mean Half-life (h)
0.3	1.33	-56.14%	1.15 - 1.43
0.6	1.46	-75.21%	1.15 - 1.43
1.0	1.59	-83.25%	1.15 - 1.43
1.5	1.80	-92.25%	1.15 - 1.43
2.25	1.92	-95.66%	1.15 - 1.43
Placebo	1.04	-6.07%	N/A

Data from a Phase 1 study in healthy Chinese adult volunteers.[5]

Frunexian was generally well-tolerated with no bleeding events reported in the Phase 1 studies.^[4]^[5] Steady state was rapidly achieved, and the drug was quickly cleared after cessation of the infusion.^[4]

Phase 2 Experimental Design

A Phase 2, randomized, open-label, active-comparator, dose-ranging study is proposed to evaluate the efficacy and safety of **Frunexian** for the prevention of thrombotic events in two distinct patient populations at high risk for device-related thrombosis.



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